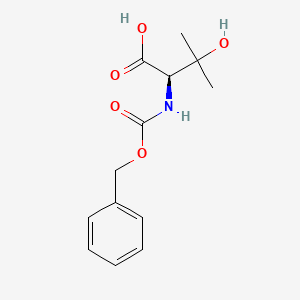

Cbz-(r)-2-amino-3-hydroxy-3-methylbutanoic acid

CAS No.:

Cat. No.: VC17356773

Molecular Formula: C13H17NO5

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO5 |

|---|---|

| Molecular Weight | 267.28 g/mol |

| IUPAC Name | (2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |

| Standard InChI | InChI=1S/C13H17NO5/c1-13(2,18)10(11(15)16)14-12(17)19-8-9-6-4-3-5-7-9/h3-7,10,18H,8H2,1-2H3,(H,14,17)(H,15,16)/t10-/m0/s1 |

| Standard InChI Key | MFRLLTJYHNOXRS-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

| Canonical SMILES | CC(C)(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |

Introduction

Structural Characteristics and Physicochemical Properties

Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (IUPAC name: (2R)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid) possesses a molecular formula of and a molecular weight of 267.28 g/mol. The Cbz group () confers stability against nucleophilic attack and oxidative conditions, while the β-hydroxy group introduces hydrogen-bonding capabilities that influence conformational behavior. Key physicochemical parameters include:

The compound’s stereochemistry is defined by the (R)-configuration at the α-carbon and the (S)-configuration at the β-hydroxy group, as determined by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy . This chiral arrangement is critical for its interactions with biological targets, particularly enzymes and receptors involved in peptide recognition.

Synthetic Methodologies

Asymmetric Catalytic Synthesis

The Ni(II)-glycine/(S)-BPB Schiff base complex-mediated aldol reaction represents a cornerstone in the stereoselective synthesis of β-hydroxy-α-amino acids. Belokon et al. demonstrated that condensation of aldehydes with a chiral Ni(II)-glycine complex in the presence of sodium methoxide yields syn-(S)-β-hydroxy-α-amino acids with diastereomeric ratios exceeding 10:1 and enantiomeric excess (ee) >80% . For Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, this method involves:

-

Protection of L-valine with the Cbz group under Schotten-Baumann conditions.

-

Hydroxylation at the β-position via asymmetric aldol addition.

-

Acidic deprotection and crystallization to isolate the enantiopure product .

Enzymatic Hydroxylation

Hibi et al. developed a multi-enzymatic system using N-succinyl L-amino acid β-hydroxylase (SadA) and desuccinylase (LasA) to produce β-hydroxy-α-amino acids with >99% diastereomeric excess . While this method primarily targets N-succinyl derivatives, adapting the enzyme system for Cbz-protected substrates could offer a green chemistry route to the title compound.

Gold-Catalyzed N,O-Acetal Formation

Ohsawa et al. reported a gold-catalyzed method for constructing amide/carbamate-linked N,O-acetals, achieving yields of 34–89% under neutral conditions . This approach could be adapted to introduce the Cbz group post-hydroxylation, leveraging the reactivity of acyliminium intermediates.

Applications in Peptide and Pharmaceutical Chemistry

Peptide Synthesis

The Cbz group’s orthogonality to Fmoc and Boc protecting groups makes this compound invaluable in solid-phase peptide synthesis (SPPS). For example, Inoue et al. utilized similar Cbz-protected β-hydroxy amino acids to assemble polytheonamide B, a 48-residue non-ribosomal peptide with ion channel activity . The β-hydroxy group enhances peptide rigidity, promoting β-sheet formation and stabilizing tubular structures .

Pharmacological Scaffolds

Cbz-(R)-2-amino-3-hydroxy-3-methylbutanoic acid serves as a precursor to pelagiomicins, phenazine antibiotics with antitumor activity . Structural analogs exhibit:

-

Antimicrobial Activity: MIC values of 2–8 µg/mL against Gram-positive pathogens .

-

Ion Channel Modulation: Disruption of transmembrane potential in cancer cells via pore formation .

Recent Research Advancements

Enzymatic Production Optimization

Hibi et al.’s dual-enzyme system achieved 93% conversion of N-succinyl-L-leucine to L-threo-β-hydroxyleucine at 2.3 mmol scale, suggesting scalability for industrial applications . Integrating this with Cbz protection could streamline production of the title compound.

Computational Modeling

Density functional theory (DFT) studies on the Ni(II)-glycine complex reveal that the (S)-BPB ligand induces a twisted boat conformation in the transition state, favoring syn-addition with an energy barrier of . This insight guides ligand design for improved stereoselectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume